N-(3-bromophenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide
Description
N-(3-bromophenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide is a hybrid heterocyclic compound featuring a thiazolidinone-indole scaffold with a 3-bromophenyl acetamide substituent. The Z-configuration at the 3-position of the thiazolidinone ring (3Z) is critical for its stereochemical orientation, influencing intermolecular interactions and biological activity . This compound is structurally characterized by:
Properties
CAS No. |
618075-10-8 |
|---|---|
Molecular Formula |
C21H16BrN3O3S2 |
Molecular Weight |
502.4 g/mol |
IUPAC Name |
N-(3-bromophenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]acetamide |
InChI |
InChI=1S/C21H16BrN3O3S2/c1-2-24-20(28)18(30-21(24)29)17-14-8-3-4-9-15(14)25(19(17)27)11-16(26)23-13-7-5-6-12(22)10-13/h3-10H,2,11H2,1H3,(H,23,26)/b18-17- |
InChI Key |
GASKYVBVVXBWEN-ZCXUNETKSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)Br)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)Br)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide typically involves multi-step organic synthesis. The process may start with the preparation of the thiazolidinone ring, followed by the introduction of the indole moiety, and finally the attachment of the bromophenyl group. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can result in derivatives with different substituents on the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, N-(3-bromophenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, N-(3-bromophenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide may be studied for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it useful in the treatment of certain diseases.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its complex structure may impart desirable characteristics such as enhanced stability or specific reactivity.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide likely involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Alkyl Chain Impact : Ethyl substituents (target compound) may offer intermediate steric bulk compared to bulkier benzyl or butyl groups (), balancing activity and metabolic stability .
Core Heterocycle Modifications
Thiazolidinone-Indole vs. Benzothiazole Derivatives ()
Compounds like N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides () replace the indole moiety with a benzothiazole ring. The target compound’s indole core may facilitate stronger DNA intercalation or protein binding due to its planar structure .
Thiosemicarbazone Derivatives ()
(2Z)-N-(2-Chlorobenzyl)-2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)hydrazinecarbothioamide () shares the indole-oxo motif but replaces the thiazolidinone-acetamide with a thiosemicarbazone group. Thiosemicarbazones exhibit metal-chelating properties, which are absent in the target compound, suggesting divergent mechanisms of action (e.g., antimicrobial vs. anticancer) .
Positional Isomerism and Halogen Effects
- 3-Bromophenyl vs. 4-Bromophenyl : describes a thiadiazole derivative with a 4-bromophenyl group, which may exhibit altered dipole moments and binding affinities compared to the 3-bromo positional isomer in the target compound .
- Chlorophenyl vs. Bromophenyl : The 3-chlorophenyl analog () shows moderate antimicrobial activity, suggesting bromine’s higher electronegativity and van der Waals radius could enhance target binding in the parent compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
